

# Synthesis of Hydroxy Darunavir Reference Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Hydroxy Darunavir |           |
| Cat. No.:            | B1429731          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This document provides detailed application notes and protocols for the synthesis of a **Hydroxy Darunavir** reference standard. Darunavir is a potent HIV-1 protease inhibitor, and its hydroxylated metabolite, **Hydroxy Darunavir**, is a critical reference standard for pharmacokinetic and metabolism studies. The synthesis outlined herein is a multi-step process commencing with the commercially available (S)-2-amino-3-methyl-1-butanol. The protocol details the protection of the amino and hydroxyl groups, coupling with a sulfonyl chloride, introduction of the core amino alcohol backbone, and final coupling with the bicyclic furan moiety. This document provides comprehensive experimental procedures, characterization data, and visual workflows to guide researchers in the successful synthesis of **Hydroxy Darunavir**.

#### Introduction

Darunavir is a second-generation protease inhibitor that has demonstrated significant efficacy against both wild-type and multidrug-resistant strains of HIV-1.[1] It functions by binding to the active site of the HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins, thereby inhibiting the maturation of new, infectious virions.[2] Understanding the metabolism of Darunavir is essential for optimizing its therapeutic use and assessing potential drug-drug interactions. In vivo, Darunavir is metabolized through several pathways, including hydroxylation of the isobutyl group.[3] The resulting metabolite, **Hydroxy** 



**Darunavir**, must be synthesized as a reference standard for accurate quantification in biological matrices during preclinical and clinical development.

This protocol outlines a proposed synthetic route to obtain **Hydroxy Darunavir**, based on established synthetic methodologies for Darunavir and its analogs.[4][5]

#### **Signaling Pathway of Darunavir**

Darunavir targets the HIV-1 protease, a key enzyme in the viral life cycle. The protease is responsible for cleaving the Gag-Pol polyprotein into mature, functional viral proteins. Inhibition of this enzyme leads to the production of immature, non-infectious viral particles.



Click to download full resolution via product page

Fig. 1: Mechanism of HIV-1 Protease Inhibition by Darunavir.

### **Synthetic Workflow**

The synthesis of **Hydroxy Darunavir** is proposed to proceed through a multi-step sequence starting from (S)-2-amino-3-methyl-1-butanol. The workflow involves protection of the starting material, coupling with a nitro-activated sulfonyl chloride, reduction of the nitro group, coupling with the core aminodiol structure, and final installation of the bis-tetrahydrofuran (bis-THF) moiety.





Click to download full resolution via product page

Fig. 2: Proposed Synthetic Workflow for Hydroxy Darunavir.



### **Experimental Protocols**

# Step 1: Synthesis of tert-butyl ((S)-1-hydroxy-3-methylbutan-2-yl)carbamate (Boc-protected amino alcohol)

To a solution of (S)-2-amino-3-methyl-1-butanol (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of dioxane and water, is added di-tert-butyl dicarbonate (Boc<sub>2</sub>O, 1.1 equiv) and a base such as sodium bicarbonate or triethylamine (1.5 equiv). The reaction mixture is stirred at room temperature for 12-24 hours. After completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the Boc-protected amino alcohol.

| Reagent                           | Molar Eq. |
|-----------------------------------|-----------|
| (S)-2-amino-3-methyl-1-butanol    | 1.0       |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1       |
| Sodium Bicarbonate                | 1.5       |
| Dichloromethane                   | -         |

Expected Yield: >95%

# Step 2: Synthesis of tert-butyl ((S)-1-((4-nitrophenyl)sulfonyloxy)-3-methylbutan-2-yl)carbamate

The Boc-protected amino alcohol (1.0 equiv) is dissolved in anhydrous DCM and cooled to 0 °C. Triethylamine (1.5 equiv) is added, followed by the portion-wise addition of 4-nitrobenzenesulfonyl chloride (1.2 equiv).[2][6] The reaction is stirred at 0 °C for 1 hour and then at room temperature overnight. The reaction mixture is then washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.



| Reagent                         | Molar Eq. |
|---------------------------------|-----------|
| Boc-protected amino alcohol     | 1.0       |
| 4-Nitrobenzenesulfonyl chloride | 1.2       |
| Triethylamine                   | 1.5       |
| Anhydrous Dichloromethane       | -         |

Expected Yield: 70-80%

# Step 3: Synthesis of tert-butyl ((S)-1-((4-aminophenyl)sulfonyloxy)-3-methylbutan-2-yl)carbamate

The nitro-sulfonamide (1.0 equiv) is dissolved in a solvent such as ethanol or ethyl acetate. A catalyst, such as 10% Palladium on carbon (Pd/C), is added to the solution. The mixture is then subjected to hydrogenation with hydrogen gas (balloon or Parr apparatus) at room temperature for 2-4 hours.[7] The reaction progress is monitored by TLC. Upon completion, the catalyst is filtered off through a pad of celite, and the filtrate is concentrated under reduced pressure to give the amino-sulfonamide.

| Reagent                         | Molar Eq. |
|---------------------------------|-----------|
| Boc-protected nitro-sulfonamide | 1.0       |
| 10% Palladium on Carbon         | catalytic |
| Hydrogen Gas                    | excess    |
| Ethanol                         | -         |

Expected Yield: >90%

#### **Step 4: Synthesis of the Protected Darunavir Core**

The amino-sulfonamide from Step 3 (1.0 equiv) and (2R,3S)-3-((tert-butoxycarbonyl)amino)-1,2-epoxy-4-phenylbutane (1.1 equiv) are dissolved in isopropanol or



ethanol. The reaction mixture is heated to reflux for 12-24 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography.

| Reagent                                                         | Molar Eq. |
|-----------------------------------------------------------------|-----------|
| Boc-protected amino-sulfonamide                                 | 1.0       |
| (2R,3S)-3-((tert-butoxycarbonyl)amino)-1,2-epoxy-4-phenylbutane | 1.1       |
| Isopropanol                                                     | -         |

Expected Yield: 60-70%

#### **Step 5: Boc Deprotection**

The fully protected intermediate from Step 4 is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) and stirred at room temperature for 1-2 hours.[8] The solvent is removed under reduced pressure, and the residue is co-evaporated with DCM multiple times to remove residual TFA. The crude product is used in the next step without further purification.

| Reagent                    | Molar Eq. |
|----------------------------|-----------|
| Protected Darunavir Core   | 1.0       |
| Trifluoroacetic Acid (TFA) | -         |
| Dichloromethane (DCM)      | -         |

**Expected Yield: Quantitative** 

## **Step 6: Synthesis of Hydroxy Darunavir**

The deprotected amine from Step 5 (1.0 equiv) is dissolved in anhydrous DCM. Triethylamine (2.0 equiv) is added, followed by the addition of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl-succinimidyl-carbonate (1.1 equiv).[9] The reaction mixture is stirred at room temperature for 12-18 hours. The reaction is then diluted with DCM and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by preparative HPLC to yield **Hydroxy Darunavir**.



| Reagent                                                            | Molar Eq. |
|--------------------------------------------------------------------|-----------|
| Amino-Darunavir Core                                               | 1.0       |
| (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl-succinimidyl-carbonate | 1.1       |
| Triethylamine                                                      | 2.0       |
| Anhydrous Dichloromethane                                          | -         |

Expected Yield: 50-60%

## **Data Presentation**

Table 1: Summary of Synthetic Steps and Expected Yields



| Step | Reaction            | Starting<br>Material                       | Key<br>Reagents                                  | Product                                    | Expected<br>Yield (%) |
|------|---------------------|--------------------------------------------|--------------------------------------------------|--------------------------------------------|-----------------------|
| 1    | Boc<br>Protection   | (S)-2-amino-<br>3-methyl-1-<br>butanol     | Boc₂O,<br>NaHCO₃                                 | Boc-<br>protected<br>amino alcohol         | >95                   |
| 2    | Sulfonylation       | Boc-<br>protected<br>amino alcohol         | 4-<br>Nitrobenzene<br>sulfonyl<br>chloride, Et₃N | Boc-<br>protected<br>nitro-<br>sulfonamide | 70-80                 |
| 3    | Nitro<br>Reduction  | Boc-<br>protected<br>nitro-<br>sulfonamide | H <sub>2</sub> , Pd/C                            | Boc-<br>protected<br>amino-<br>sulfonamide | >90                   |
| 4    | Epoxide<br>Opening  | Boc-<br>protected<br>amino-<br>sulfonamide | Boc-<br>protected<br>epoxide                     | Protected<br>Darunavir<br>Core             | 60-70                 |
| 5    | Boc<br>Deprotection | Protected Darunavir Core                   | TFA                                              | Amino-<br>Darunavir<br>Core                | Quantitative          |
| 6    | Final<br>Coupling   | Amino-<br>Darunavir<br>Core                | Activated bis-<br>THF                            | Hydroxy<br>Darunavir                       | 50-60                 |

Table 2: Characterization Data for Darunavir (as a reference)



| Analysis                                                  | Data                                                                                                                                                                                     |
|-----------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR (CDCl <sub>3</sub> , 500 MHz) δ (ppm)  | 7.77-7.73 (m, 2H), 7.31-7.13 (m, 7H), 4.98 (d, 1H), 3.76-3.67 (m, 2H), 3.48 (d, 1H), 3.25 (dd, 1H), 3.01-2.80 (m, 4H), 2.69 (dd, 1H), 1.63-1.47 (m, 1H), 1.40 (s, 9H), 0.79 (dd, 6H).[4] |
| <sup>13</sup> C NMR (CDCl <sub>3</sub> , 125 MHz) δ (ppm) | 171.2, 156.1, 150.4, 137.9, 129.5, 128.6, 128.5, 126.5, 118.8, 80.2, 72.8, 69.8, 58.5, 55.2, 53.6, 45.4, 38.0, 28.4, 27.2, 20.2, 20.0.                                                   |
| Mass Spectrometry (ESI-MS) m/z                            | [M+H] <sup>+</sup> calculated for C <sub>27</sub> H <sub>37</sub> N <sub>3</sub> O <sub>7</sub> S: 548.24; found 548.2.[10]                                                              |
| HPLC Purity                                               | >99%[4]                                                                                                                                                                                  |

Note: The characterization data for the final **Hydroxy Darunavir** product should be acquired and compared to the expected structure.

#### Conclusion

The provided application notes and protocols describe a comprehensive and plausible synthetic route for the preparation of a **Hydroxy Darunavir** reference standard. By following these detailed procedures, researchers in drug development and related fields can reliably synthesize this critical metabolite for use in various analytical and metabolic studies. The successful synthesis and characterization of **Hydroxy Darunavir** will facilitate a deeper understanding of the pharmacokinetic profile of Darunavir, contributing to its safe and effective use in the treatment of HIV-1 infection.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. pubs.acs.org [pubs.acs.org]







- 2. 4-Nitrobenzenesulfonyl chloride | 98-74-8 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ES2848216T3 A process for the preparation of Darunavir Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis of Hydroxy Darunavir Reference Standard: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1429731#synthesis-of-hydroxy-darunavir-reference-standard]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com